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Compound of Interest

2-Chloro-6-methylpyrimidin-4-
Compound Name:
amine

Cat. No.: B076438

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidin-4-
amine, a key intermediate in pharmaceutical synthesis. This document details its
physicochemical properties, experimental protocols for its synthesis and characterization, and
its significant applications in drug discovery, particularly in the development of kinase inhibitors.

Core Compound Data

2-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a versatile
building block in organic synthesis. Its chemical structure and properties are summarized
below.
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Property Value Source

Molecular Weight 143.57 g/mol [1]

Molecular Formula CsHeCIN3 [1]

CAS Number 14394-60-6 [1]
2-chloro-6-methylpyrimidin-4-

IUPAC Name _ [1]
amine

Melting Point 183-186 °C [2]

Appearance White to light yellow solid

N Soluble in acetic acid (50
Solubility [2]

mg/mL)

Experimental Protocols

Detailed methodologies for the synthesis of 2-Chloro-6-methylpyrimidin-4-amine are crucial

for its application in research and development. Two common synthetic routes are outlined

below.

Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol describes the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using

phosphorus oxychloride.

Materials:

Ice water

50% Ethanol

25% Ammonia solution

2-amino-4-hydroxy-6-methylpyrimidine (6 g)

Phosphorus oxychloride (35 mL, freshly distilled)
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Procedure:

A mixture of 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled
phosphorus oxychloride is refluxed until the mixture becomes homogeneous.[3]

o After the reaction is complete, the excess phosphorus oxychloride is removed under
vacuum.[3]

e The reaction mixture is cooled, and the residue is mixed with ice water.[3]
e The pH of the solution is adjusted to 8 with a 25% ammonia solution.[3]
o The resulting suspension is filtered, and the precipitate is washed with water.[3]

e The crude product is recrystallized from 50% ethanol and dried to a constant weight to yield
the final product.[3]

Synthesis from 2-Chloro-4-methyl-6-nitropyrimidine

This method involves the reduction of a nitro group to an amine.[4]
Materials:

e 2-chloro-4-methyl-6-nitropyrimidine (5 g)

e Dichloromethane (50 ml)

e |ron powder (10 g)

e Hydrochloric acid

e Ethanol

Procedure:

o A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g) in dichloromethane (50 ml) is added
slowly to a solution of iron powder and hydrochloric acid (10 g).[2]

e The solution is stirred for 6 hours at room temperature.[2]
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e The solution is then filtered, and the organic phase is evaporated on a rotary evaporator to
yield the title compound.[2]

 For purification, block-like colorless crystals can be obtained by slow evaporation of a
solution of the compound (0.5 g) in ethanol (25 ml) at room temperature over approximately
7 days.[2]

Characterization

The identity and purity of 2-Chloro-6-methylpyrimidin-4-amine can be confirmed using
various analytical techniques.

e Mass Spectrometry: The compound can be characterized by its mass spectrum, which would
show a molecular ion peak corresponding to its molecular weight.[5]

« Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups
present in the molecule.[6]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy
provide detailed information about the chemical structure and environment of the atoms.

Applications in Drug Discovery

2-Chloro-6-methylpyrimidin-4-amine is a significant intermediate in the synthesis of various
pharmaceutical compounds, particularly kinase inhibitors.[4] The pyrimidine scaffold is a
privileged structure in medicinal chemistry due to its presence in numerous biologically active
molecules.[4]

The differential reactivity of the functional groups on 2-Chloro-6-methylpyrimidin-4-amine
makes it a versatile synthetic building block. The chlorine atom at the 2-position is a good
leaving group, allowing for nucleophilic substitution reactions to introduce other functional
groups. The amino group at the 4-position can act as a nucleophile or be modified through
reactions like acylation.[4]

A prominent application of this compound is in the synthesis of Dasatinib (BMS-354825), a
potent dual inhibitor of Src and Abl kinases.[7] Dasatinib is used in the treatment of chronic
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myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic
leukemia (Ph+ ALL), particularly in patients with resistance or intolerance to imatinib.[7]

Signaling Pathway Inhibition

Dasatinib, synthesized using 2-Chloro-6-methylpyrimidin-4-amine as a precursor, exerts its
therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and
survival. It targets the Bcr-Abl and Src family kinases, which are often dysregulated in certain
cancers. Inhibition of these kinases blocks downstream signaling, including the STAT5
pathway, leading to the induction of apoptosis in cancer cells.[3]
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Figure 1: Simplified Src/Abl-STAT5 signaling pathway and its inhibition by Dasatinib.

Safety and Handling
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2-Chloro-6-methylpyrimidin-4-amine is classified as harmful if swallowed and causes skin
and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, should be worn when handling this compound. Work should be
conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety
Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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